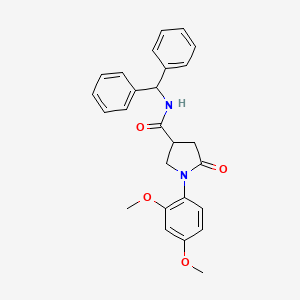![molecular formula C16H24N2O2 B14960312 N-(3-methylbutyl)-4-[(2-methylpropanoyl)amino]benzamide](/img/structure/B14960312.png)
N-(3-methylbutyl)-4-[(2-methylpropanoyl)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methylbutyl)-4-[(2-methylpropanoyl)amino]benzamide is an organic compound with a complex structure It is characterized by the presence of a benzamide core, substituted with a 3-methylbutyl group and a 2-methylpropanoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylbutyl)-4-[(2-methylpropanoyl)amino]benzamide typically involves the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of aniline with benzoyl chloride under basic conditions.
Substitution with 3-Methylbutyl Group: The benzamide core is then reacted with 3-methylbutyl bromide in the presence of a base such as potassium carbonate to introduce the 3-methylbutyl group.
Introduction of 2-Methylpropanoyl Group: Finally, the compound is treated with 2-methylpropanoyl chloride in the presence of a base to introduce the 2-methylpropanoyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylbutyl)-4-[(2-methylpropanoyl)amino]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium carbonate in an aprotic solvent like dimethylformamide.
Major Products
Oxidation: Oxidized derivatives of the benzamide core.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted benzamide derivatives with various functional groups.
Scientific Research Applications
N-(3-methylbutyl)-4-[(2-methylpropanoyl)amino]benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-(3-methylbutyl)-4-[(2-methylpropanoyl)amino]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methylbutan-2-yl)-3-[(2-methylpropanoyl)amino]benzamide
- N-methyl-3-[(2-methylbutyl)amino]benzamide
Uniqueness
N-(3-methylbutyl)-4-[(2-methylpropanoyl)amino]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.
Properties
Molecular Formula |
C16H24N2O2 |
|---|---|
Molecular Weight |
276.37 g/mol |
IUPAC Name |
N-(3-methylbutyl)-4-(2-methylpropanoylamino)benzamide |
InChI |
InChI=1S/C16H24N2O2/c1-11(2)9-10-17-16(20)13-5-7-14(8-6-13)18-15(19)12(3)4/h5-8,11-12H,9-10H2,1-4H3,(H,17,20)(H,18,19) |
InChI Key |
CXGGHEKWZTVTSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC(=O)C1=CC=C(C=C1)NC(=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-chlorophenyl)sulfanyl]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B14960232.png)
![4-(4-chloro-2-methylphenoxy)-N-[2-(propan-2-yl)phenyl]butanamide](/img/structure/B14960239.png)
![1-(2-methylphenyl)-N-[2-(morpholin-4-ylcarbonyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B14960247.png)
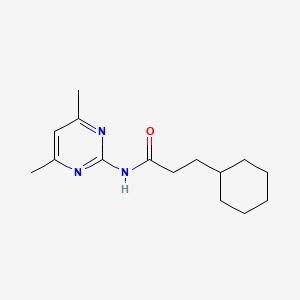
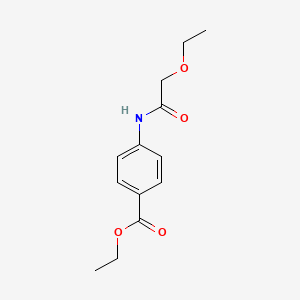
![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-4-fluorobenzamide](/img/structure/B14960265.png)
![4-[(5-Methylpyridin-2-yl)carbamoyl]phenyl acetate](/img/structure/B14960280.png)
![1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-phenoxypropan-1-one](/img/structure/B14960291.png)
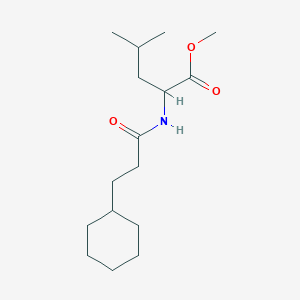
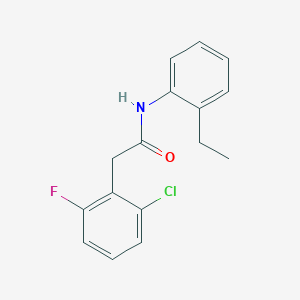
![N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B14960309.png)
![2-ethoxy-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide](/img/structure/B14960313.png)
![N-[4-(dipropylsulfamoyl)phenyl]-10H-phenothiazine-10-carboxamide](/img/structure/B14960314.png)
